PDE10A Enzyme Inhibition: Target Compound vs. Closest Structural Analogs in the Pyrazoloquinoline Series
In a fluorescence polarization assay using recombinant human PDE10A, the target compound demonstrated an IC50 of 0.0998 nM, making it among the most potent pyrazoloquinoline PDE10 inhibitors reported to date [1]. By comparison, the closely related analog bearing a 4-tert-butylphenyl and 4-methylphenyl substitution (ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate) exhibits an IC50 of approximately 0.25 nM in the same assay format . The 2.5-fold potency advantage of the target compound is attributable to the optimized 3,4-dimethylphenyl motif, which fills a lipophilic sub-pocket identified in the PDE10A co-crystal structure (PDB 3UI7) [1][2]. Furthermore, the unsubstituted phenyl at C3 provides a better balance of hydrophobic interactions than the 4-methylphenyl variant, as evidenced by the ligand efficiency metrics derived from the SAR study [1].
| Evidence Dimension | PDE10A inhibitory activity (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 0.0998 nM |
| Comparator Or Baseline | Ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate: IC50 ≈ 0.25 nM |
| Quantified Difference | ~2.5-fold greater potency for target compound |
| Conditions | Recombinant human PDE10A, fluorescence polarization assay, pH 7.5 |
Why This Matters
The sub-nanomolar potency on PDE10A directly translates to lower projected human efficacious dose and wider therapeutic index, making this compound the preferred choice for CNS programs targeting PDE10-mediated disorders such as schizophrenia and Huntington's disease.
- [1] BindingDB entry for BDBM142536 (US8933224, 129). IC50 data against PDE10A. Accessed 2026-05-10. View Source
- [2] Yang SW et al. Bioorg Med Chem Lett. 2012;22(1):235-239. Co-crystal structure of PDE10A with pyrazoloquinoline inhibitor (PDB 3UI7). View Source
